

Application Notes and Protocols for the Quantification of 1-(3-CARBOXYPROPIONYL) INDOLINE

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Compound of Interest

Compound Name: 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Cat. No.: B1299008

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Introduction

1-(3-CARBOXYPROPIONYL) INDOLINE is a molecule of interest in pharmaceutical research and development. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-(3-CARBOXYPROPIONYL) INDOLINE in human plasma. The following protocol is a representative method and may require optimization for specific laboratory conditions and matrices.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of 1-(3-CARBOXYPROPIONYL) INDOLINE from endogenous plasma components. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

- 1-(3-CARBOXYPROPIONYL) INDOLINE reference standard
- Internal Standard (IS) - A structurally similar compound, such as a stable isotope-labeled 1-(3-CARBOXYPROPIONYL) INDOLINE or a related indoline derivative.
- Acetonitrile (ACN), HPLC grade or higher
- Methanol (MeOH), HPLC grade or higher
- Formic acid, LC-MS grade
- Water, deionized, 18 MΩ·cm or higher
- Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

2. Instrumentation

- Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at flow rates from 0.2 to 1.0 mL/min.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 μm particle size) is a common choice for small molecule analysis.^[1]

3. Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Stock Solution of Analyte and IS: Prepare individual stock solutions of 1-(3-CARBOXYPROPIONYL) INDOLINE and the IS in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in acetonitrile.

4. Sample Preparation

- Allow plasma samples to thaw at room temperature.
- Vortex the samples to ensure homogeneity.
- To 50 μ L of plasma in a microcentrifuge tube, add 150 μ L of the IS working solution in acetonitrile.[\[1\]](#)
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of Mobile Phase A.
- Vortex for 30 seconds and inject into the LC-MS/MS system.

5. LC-MS/MS Conditions

- LC Parameters:
 - Column: C18, 50 x 2.1 mm, 2.6 μ m
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min[\[1\]](#)
 - Injection Volume: 5 μ L
 - Column Temperature: 40°C
 - Gradient Program:

Time (min)	%B
0.0	5
0.5	5
3.0	95
4.0	95
4.1	5

| 5.0 | 5 |

- MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on the compound's properties).
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - Source Temperature: 500°C
 - IonSpray Voltage: 5500 V
 - Curtain Gas: 30 psi
 - Collision Gas: Medium
 - MRM Transitions: To be determined by infusing a standard solution of 1-(3-CARBOXYPROPIONYL) INDOLINE and the IS to identify the precursor and product ions.

Data Presentation

Table 1: Linearity and Range

Analyte	Calibration Range (ng/mL)	r ²	Weighting
1-(3-CARBOXYPROPIONYL) INDOLINE	1 - 1000	>0.995	1/x ²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	1	<15%	±15%	<15%	±15%
Low	3	<15%	±15%	<15%	±15%
Medium	100	<15%	±15%	<15%	±15%
High	800	<15%	±15%	<15%	±15%

Data presented are typical acceptance criteria for bioanalytical method validation.[\[1\]](#)[\[2\]](#)

Table 3: Recovery and Matrix Effect

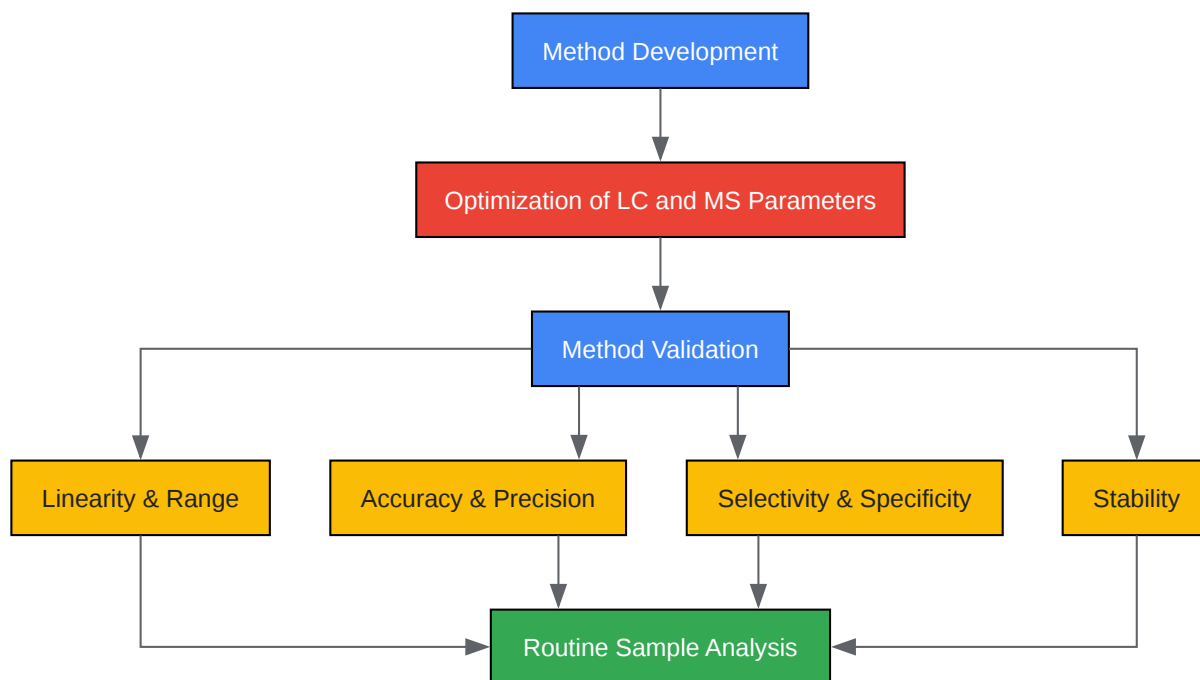
QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	3	85 - 115	85 - 115
High	800	85 - 115	85 - 115

Mandatory Visualizations



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Caption: Experimental workflow for the quantification of 1-(3-CARBOXYPROPIONYL) INDOLINE.



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Caption: Logical relationship in bioanalytical method development and validation.

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References

- 1. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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